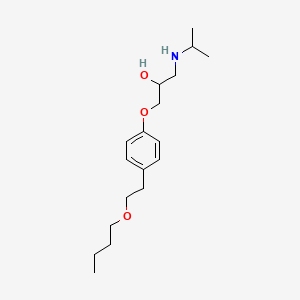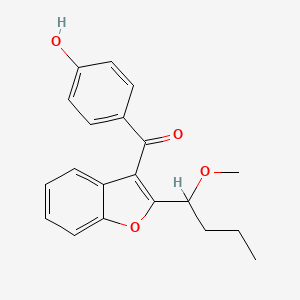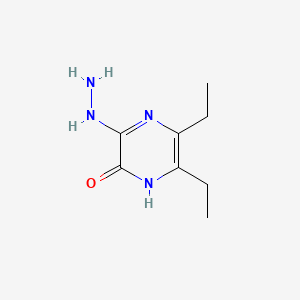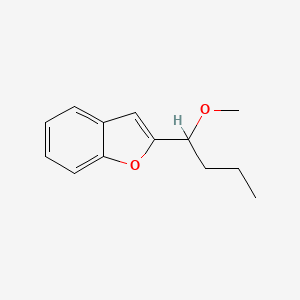![molecular formula C19H14O B589468 Benz[a]anthracene-7-methanol-13C CAS No. 1391054-65-1](/img/structure/B589468.png)
Benz[a]anthracene-7-methanol-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[a]anthracene-7-methanol-13C (abbreviated as BAM-13C) is an aromatic hydrocarbon compound that is used in scientific research and lab experiments. It is an analog of the parent compound benz[a]anthracene, and is found in many environmental pollutants, such as diesel exhaust, coal tar, and cigarette smoke. BAM-13C is a useful tool for studying the effects of environmental pollutants on human health, as well as the biochemical and physiological mechanisms of action of these compounds.
Wissenschaftliche Forschungsanwendungen
Benz[a]anthracene-7-methanol-13C is used in scientific research to study the effects of environmental pollutants on human health. It has been used in studies to investigate the mechanisms of action of environmental pollutants, such as diesel exhaust and cigarette smoke, on the biochemical and physiological processes in the body. It has also been used to study the potential health effects of these pollutants, such as cancer and cardiovascular disease.
Wirkmechanismus
The mechanism of action of Benz[a]anthracene-7-methanol-13C is not completely understood. However, it is believed that Benz[a]anthracene-7-methanol-13C binds to DNA, causing DNA damage and mutations that can lead to cancer. It is also believed to interact with proteins, enzymes, and other molecules in the body, leading to biochemical and physiological changes.
Biochemical and Physiological Effects
Benz[a]anthracene-7-methanol-13C has been shown to cause DNA damage and mutations, which can lead to cancer. It has also been shown to cause oxidative stress, which can lead to inflammation and other diseases. In addition, Benz[a]anthracene-7-methanol-13C has been shown to cause changes in the expression of genes, which can lead to changes in the function of proteins and enzymes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benz[a]anthracene-7-methanol-13C in lab experiments include its low cost, its availability, and its stability. It is also relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using Benz[a]anthracene-7-methanol-13C in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are many potential future directions for research on Benz[a]anthracene-7-methanol-13C. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential health effects. In addition, further research could be conducted on its potential applications in drug development and in the treatment of diseases. Other potential future directions include studies on its environmental fate and behavior, and its potential use as a biomarker for environmental pollutants.
Synthesemethoden
Benz[a]anthracene-7-methanol-13C is synthesized through a process known as nucleophilic substitution. This involves the reaction of benz[a]anthracene and an alcohol, such as methanol, in the presence of a base, such as potassium carbonate. The reaction takes place in a polar solvent, such as ethyl acetate, and is catalyzed by an acid, such as sulfuric acid. The reaction produces Benz[a]anthracene-7-methanol-13C, as well as a by-product, such as benz[a]anthracene-7-methanol-13C-sulfate.
Eigenschaften
IUPAC Name |
benzo[a]anthracen-7-yl(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2/i12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFOOWHDKQMDKI-HNHCFKFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benz[a]anthracene-7-methanol-13C | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)





